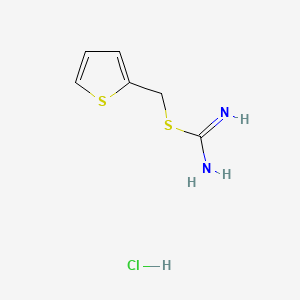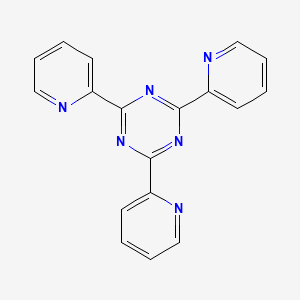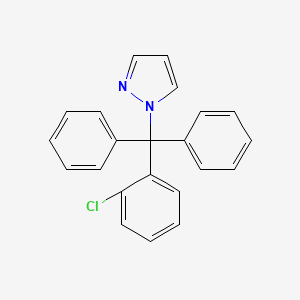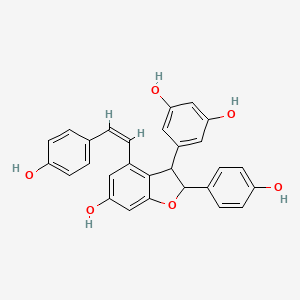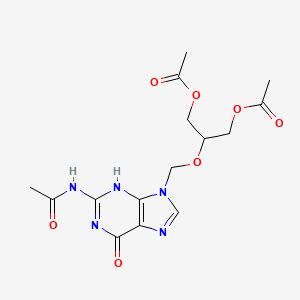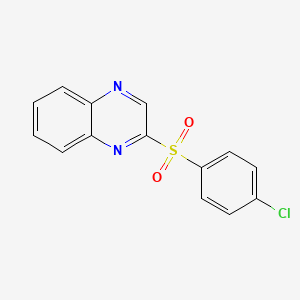
2-(4-Chlorophényl)sulfonylquinoxaline
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfonylquinoxaline is a quinoxaline derivative.
Applications De Recherche Scientifique
Chimie Médicinale: Propriétés Anticancéreuses
2-(4-Chlorophényl)sulfonylquinoxaline: a été identifié comme un composé prometteur en chimie médicinale en raison de ses propriétés anticancéreuses potentielles. Le motif quinoxaline, lorsqu'il est lié à un groupe sulfonamide, a montré une large gamme d'activités pharmacologiques, y compris l'action antitumorale et anticancéreuse . Ce composé pourrait servir de chef de file pour le développement de nouveaux agents thérapeutiques ciblant divers cancers.
Pharmacologie: Activités Neuropharmacologiques
En pharmacologie, les activités neuropharmacologiques de ce composé présentent un intérêt majeur. Les dérivés de la quinoxaline, y compris ceux comportant un groupe sulfonamide, ont été étudiés pour leurs effets potentiels sur le système nerveux central, offrant des possibilités de traitement des maladies neurodégénératives .
Électronique Organique: Matériaux Électroluminescents
L'échafaudage quinoxaline est essentiel dans la conception de matériaux électroluminescents pour l'électronique organique. Sa capacité à démontrer diverses propriétés physicochimiques fait de This compound un candidat pour le développement de nouvelles diodes électroluminescentes organiques (OLED) et d'autres dispositifs optoélectroniques .
Industrie des Teintures et des Pigments: Matériaux Fluorescents
Le cadre structurel de ce composé est propice au développement de matériaux fluorescents. Ces matériaux ont des applications dans l'industrie des teintures et des pigments, où ils peuvent être utilisés pour créer des couleurs et des effets vibrants dans divers produits .
Énergie Solaire: Sensibilisateurs Organiques
Les dérivés de la quinoxaline sont également explorés comme sensibilisateurs organiques dans les applications de cellules solaires. Leur structure chimique unique leur permet d'absorber efficacement la lumière du soleil et de la convertir en énergie électrique, faisant de This compound un composant potentiel dans les cellules photovoltaïques .
Recherche Biomédicale: Activités Antimicrobiennes et Anti-Inflammatoires
En recherche biomédicale, les activités antimicrobiennes et anti-inflammatoires des sulfonamides de quinoxaline sont remarquables. Ces propriétés font de This compound un composé adapté au développement de nouveaux antibiotiques et médicaments anti-inflammatoires, répondant à la préoccupation croissante de la résistance aux antibiotiques .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXDUUGOALZQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2](/img/structure/B1682439.png)
![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)
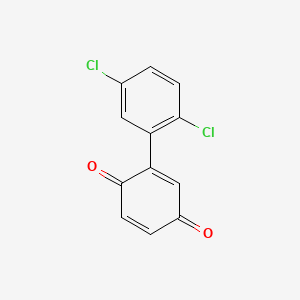



![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)
